molecular formula C10H13N5O B14901499 n-((1h-Pyrazol-3-yl)methyl)-3-(1h-pyrazol-1-yl)propanamide

n-((1h-Pyrazol-3-yl)methyl)-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B14901499
M. Wt: 219.24 g/mol
InChI Key: GEJVJPOFXMNWBJ-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that features two pyrazole rings connected by a propanamide linker

Preparation Methods

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole derivatives with appropriate amide precursors. One common method involves the use of Rh(III)-catalyzed C-H bond functionalization, which allows for the formation of the desired compound under controlled conditions . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

    1H-Pyrazol-1-yl derivatives: These compounds share the pyrazole ring structure but differ in their functional groups and linkers.

    Propanamide derivatives: These compounds have the propanamide linker but may have different substituents on the pyrazole rings.

The uniqueness of this compound lies in its specific combination of two pyrazole rings and a propanamide linker, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propanamide

InChI

InChI=1S/C10H13N5O/c16-10(3-7-15-6-1-4-13-15)11-8-9-2-5-12-14-9/h1-2,4-6H,3,7-8H2,(H,11,16)(H,12,14)

InChI Key

GEJVJPOFXMNWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(=O)NCC2=CC=NN2

Origin of Product

United States

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